Mucrolidin

概要

説明

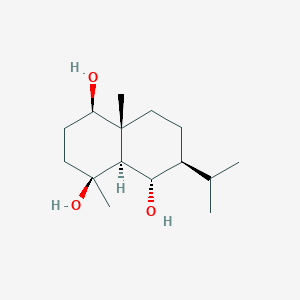

Mucrolidin is a eudesmane sesquiterpenoid that is eudesmane carrying three hydroxy substituents at positions 1, 4 and 6. It has a role as a plant metabolite. It is a eudesmane sesquiterpenoid and a triol.

科学的研究の応用

Chemical Structure and Analysis Mucrolidin, identified as a new eudesmanol, has been isolated from Tanacetopsis mucronata. Its chemical structure, determined through IR, mass, and PMR spectral analysis, is 1,4,6-trihydroxy-1α, 5α, 6β, 7α(H)-eudesmane. This study provides insight into the influence of oxygen-containing functional groups on the chemical shifts of certain protons in the eudesmane skeleton of sesquiterpenoids (Izbosarov et al., 1998).

Role in Sesquiterpenoids this compound, along with other sesquiterpenoids, was isolated from Homalomena occulta. Their structures were determined through spectroscopic and mass-spectrometric analysis. Although the primary focus was on antimicrobial activities, this research helps in understanding the broader applications and characteristics of this compound in the context of eudesmane-type sesquiterpenoids (Wang et al., 2007).

Safety and Hazards

作用機序

Target of Action

Mucrolidin is an eudesmane-type sesquiterpenoid . It exhibits weak antibacterial activities . The primary target of this compound, like other macrolides, is the bacterial ribosome . It binds to the 50S ribosomal subunit, specifically targeting the 23s ribosomal RNA molecule and various ribosomal proteins .

Mode of Action

The mode of action of this compound, similar to other macrolides, involves inhibiting bacterial protein synthesis . Different macrolides act at different steps of protein synthesis . For instance, 14-membered macrolides block the translocation of peptidyl-tRNA, and 16-membered compounds inhibit the peptidyl transfer reaction . The most recent hypothesis suggests that all macrolides stimulate dissociation of peptidyl-tRNA from the ribosomes during the elongation phase, leading to the inhibition of protein synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial protein synthesis . By inhibiting protein synthesis, this compound disrupts the normal functioning of bacterial cells, leading to their eventual death . .

Pharmacokinetics

Macrolides, in general, have unique pharmacokinetic properties . They are known for their extended half-life and high tissue penetration . The pharmacokinetics of macrolides differ dramatically from other antimicrobial agents .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth due to the disruption of protein synthesis . This leads to the death of bacterial cells, exhibiting its antibacterial activity . It’s important to note that this compound exhibits weak antibacterial activities when compared to rifampicin .

Action Environment

The action environment of this compound is likely to be within the bacterial cell, given its target is the bacterial ribosome . Environmental factors such as pH, temperature, and presence of other substances could potentially influence this compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

It is known that Mucrolidin exhibits weak antibacterial activities This suggests that it may interact with enzymes, proteins, and other biomolecules in bacterial cells, potentially inhibiting their growth or function

Cellular Effects

Given its antibacterial properties, it is likely that this compound influences cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

(1R,4S,4aS,5S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPWDWLORNWKSK-DEPYFDJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@@H]2[C@H]1O)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of mucrolidin?

A: this compound is a sesquiterpenoid with an eudesmane skeleton. Its structure was elucidated in a study by Serkerov et al. . While the exact structural representation is not provided in these abstracts, it is characterized as a 1β,4β,7α-trihydroxyeudesmane in another study, indicating the presence and stereochemistry of three hydroxyl groups on the eudesmane core .

Q2: What are the known natural sources of this compound?

A: this compound has been identified in several plant species. It was first isolated from Tanacetopsis mucronata and has since been found in the aerial parts of Homalomena occulta , and the rhizomes of Alisma orientalis .

Q3: Has this compound shown any interesting biological activity?

A: While the provided abstracts don't delve into specific bioactivities of this compound, a study on the constituents of Homalomena occulta evaluated the antimicrobial potential of several isolated compounds, including this compound . The study found that most of the tested compounds, including this compound, displayed weak antibacterial activity in an agar-diffusion assay. This suggests that this compound might possess some antimicrobial properties, although further research is needed to confirm and characterize this activity.

Q4: Are there any analytical techniques used to characterize this compound?

A: Although not explicitly mentioned, the identification and structural elucidation of this compound likely involved spectroscopic techniques. These could include Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments such as HMQC, HMBC, COSY, and ROESY, as these techniques are commonly used for structural characterization of natural products .

- [1] Jian-Chun, Z. 三种药用植物的化学成份和生物活性;2. 硝基烯类化合物合成与抗HIV-1 RT活性 [Chemical constituents and bioactivities of three medicinal plants; 2. Synthesis and anti-HIV-1 RT activity of nitroolefin compounds]. (Doctoral dissertation).

- [2] Wang, Y., Chen, W.-L., Li, S.-M., & Yang, Y. (2010). Three New Sesquiterpenoids from the Aerial Parts of Homalomena occulta. Helvetica Chimica Acta, 93(12), 2447–2453.

- [3] Serkerov, S. V., & Rybalko, K. S. (1975). Structure of this compound. Analysis of the influence of some oxygen-containing substituents on the chemical shifts of the protons of the angular methyl of sesquiterpenoids with the eudesmane type of skeleton. Chemistry of Natural Compounds, 11(6), 700–703.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)